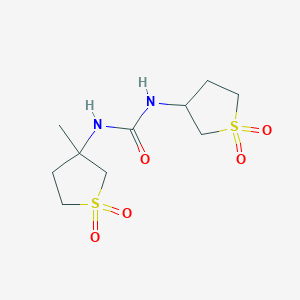

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea

Description

Properties

Molecular Formula |

C10H18N2O5S2 |

|---|---|

Molecular Weight |

310.4 g/mol |

IUPAC Name |

1-(1,1-dioxothiolan-3-yl)-3-(3-methyl-1,1-dioxothiolan-3-yl)urea |

InChI |

InChI=1S/C10H18N2O5S2/c1-10(3-5-19(16,17)7-10)12-9(13)11-8-2-4-18(14,15)6-8/h8H,2-7H2,1H3,(H2,11,12,13) |

InChI Key |

GZHRVYXTBFWKGI-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCS(=O)(=O)C1)NC(=O)NC2CCS(=O)(=O)C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea typically involves the reaction of appropriate thiophene derivatives with urea under controlled conditions. The reaction may proceed through the following steps:

Preparation of Thiophene Derivatives: The starting materials, such as 3-methylthiophene and tetrahydrothiophene, are oxidized to form the corresponding sulfone derivatives.

Formation of Urea Derivative: The sulfone derivatives are then reacted with urea in the presence of a catalyst, such as a base or acid, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Batch or Continuous Reactors: Depending on the scale, the reaction can be carried out in batch or continuous reactors.

Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Hydrolysis and Stability

| Reaction Type | Mechanism | Implications |

|---|---|---|

| Hydrolysis | Acid/base catalysis | Slowed due to sulfone-induced stabilization |

| Metabolic Stability | Enzymatic resistance | Improved compared to traditional urea-based compounds |

Substitution Reactions

The urea nitrogen atoms can act as nucleophiles or electrophiles, enabling substitution reactions. For example, the methylurea group may react with aldehydes or ketones to form imines or undergo condensation with other nucleophiles. These reactions are influenced by the steric and electronic effects of the bulky sulfone rings .

-

Synthesis and Reaction Conditions

The compound is synthesized via multi-step organic reactions, often involving condensation of amines with isothiocyanates or carbonyl precursors. Key steps include:

-

Formation of the dioxidotetrahydrothiophene ring through oxidation of thiols.

-

Coupling of the sulfone rings with the urea backbone using reagents like triethylamine to facilitate nucleophilic attack .

Industrial-scale production may employ automated systems or continuous flow reactors to optimize yield and purity .

-

Metabolic Stability and Biochemical Interactions

Research highlights that compounds containing the dioxidotetrahydrothiophen-3-yl moiety exhibit superior metabolic stability in human and mouse liver microsomes compared to alkyl-substituted analogs . For example, compounds like 13b (with a six-membered sulfone) and 11o (2,4-trifluoromethyl-substituted) show prolonged half-lives, attributed to reduced hydrolytic cleavage of the urea group .

| Compound | Key Feature | Metabolic Stability |

|---|---|---|

| 13b | Six-membered sulfone | Most stable in human microsomes |

| 11o | 2,4-Trifluoromethyl | Most stable in mouse microsomes |

| 11a | Alkyl-substituted | Less stable (rapid hydrolysis) |

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes or Receptors: Modulating the activity of enzymes or receptors involved in biological processes.

Disrupting Cellular Functions: Interfering with cellular functions such as DNA replication, protein synthesis, or cell signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with two structurally related urea derivatives: 1-Allyl-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea () and 1-(1,3-benzothiazol-2-yl)-3-(3-chlorophenyl)urea (). Key differences in molecular architecture, substituent effects, and inferred physicochemical properties are highlighted.

Table 1: Structural and Functional Comparison

Key Comparative Insights

Substituent Effects on Polarity and Solubility The target compound’s dual sulfone groups and urea bridge confer high polarity, suggesting greater solubility in polar solvents compared to the allyl-substituted analog. However, this may limit blood-brain barrier penetration . The allyl-substituted derivative () lacks a second sulfone group, reducing polarity. Its allyl chain likely enhances lipophilicity, favoring passive cellular uptake .

Synthetic Considerations

- The target compound’s synthesis likely involves coupling two sulfonated tetrahydrothiophene amines via phosgene or carbodiimide-mediated urea formation, analogous to methods for the allyl-substituted compound (). Challenges include steric hindrance from the methyl group and sulfone oxidation .

- In contrast, the benzothiazole derivative () requires aromatic heterocycle synthesis, such as benzothiazole ring formation followed by urea linkage with 3-chloroaniline .

Biological Implications

- Sulfone-containing ureas (target and allyl derivatives) may target sulfotransferases or sulfatases due to their sulfone moieties, whereas the benzothiazole-chlorophenyl compound’s aromaticity suggests kinase or protease inhibition (e.g., tyrosine kinases) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea?

- Methodological Answer : The synthesis of urea derivatives often involves coupling reactions between amines and isocyanates or carbamates. For sulfone-containing compounds like this one, a stepwise approach is recommended:

Intermediate Preparation : Synthesize the tetrahydrothiophene sulfone moieties via oxidation of tetrahydrothiophene derivatives using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) .

Urea Formation : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) to link the two sulfone-modified tetrahydrothiophene amines. Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yield and purity .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via recrystallization or column chromatography to avoid side products.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer :

- Analytical Techniques :

NMR Spectroscopy : Use - and -NMR to confirm the presence of urea NH groups, sulfone (SO) environments, and methyl substituents. Compare chemical shifts to analogous sulfone-containing ureas .

Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular weight matches theoretical values.

Elemental Analysis : Verify C, H, N, and S content to confirm stoichiometry.

- Purity Assessment : Use HPLC with UV detection (λ = 210–280 nm) and a C18 column. A purity threshold of ≥95% is recommended for biological testing .

Q. What experimental design principles apply to crystallizing this compound for X-ray diffraction studies?

- Methodological Answer :

- Crystallization Screening : Employ vapor diffusion (e.g., hanging drop method) with solvents like DMSO/water or DMF/ethyl acetate. Vary temperature (4°C to RT) and solvent ratios to optimize crystal growth.

- Data Collection : Use a synchrotron source for high-resolution data if crystals are small. Refinement with SHELXL (for small molecules) ensures accurate bond-length and angle determination .

Advanced Research Questions

Q. How can computational methods predict the environmental fate of this compound?

- Methodological Answer :

- Software Tools : Use EPI Suite or TEST to estimate physicochemical properties (e.g., logP, biodegradability). Molecular dynamics (MD) simulations can model interactions with soil or water matrices.

- Experimental Validation : Conduct soil column studies to track leaching potential and use LC-MS/MS to quantify degradation products. Compare results to computational predictions to refine models .

- Key Metrics : Focus on hydrolysis rates (pH-dependent) and photostability under simulated sunlight .

Q. What strategies resolve contradictions in biological activity data for sulfone-containing ureas?

- Methodological Answer :

- Dose-Response Analysis : Replicate assays (e.g., enzyme inhibition, cytotoxicity) across multiple concentrations (e.g., 1 nM–100 µM) to confirm dose dependency.

- Structural-Activity Relationships (SAR) : Compare activity data for analogs (e.g., ’s tetrahydrobenzo[b]thiophene derivatives) to identify critical functional groups.

- Data Harmonization : Use meta-analysis tools (e.g., RevMan) to statistically evaluate conflicting results from independent studies .

Q. How can the antioxidant potential of this compound be systematically evaluated?

- Methodological Answer :

- In Vitro Assays :

DPPH/ABTS Radical Scavenging : Measure IC values under controlled pH and temperature.

Ferric Reducing Power (FRAP) : Quantify Fe-to-Fe reduction kinetics.

- Cell-Based Models : Use human cell lines (e.g., HepG2) to assess ROS suppression via fluorescent probes (e.g., DCFH-DA). Normalize results to positive controls (e.g., ascorbic acid) .

Q. What advanced techniques characterize the compound’s interactions with biomacromolecules?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips to measure binding kinetics (k, k).

- Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions.

- Cryo-EM : For large complexes, resolve binding conformations at near-atomic resolution .

Theoretical and Safety Considerations

Q. How does the compound’s electronic structure influence its reactivity?

- Methodological Answer :

- Computational Chemistry : Perform DFT calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO). Sulfone groups are electron-withdrawing, which may stabilize transition states in nucleophilic reactions .

- Experimental Correlation : Compare computational predictions with kinetic studies (e.g., Arrhenius plots) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.